
6-Bromo-3-(methylthio)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(methylthio)-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with a bromine atom at the 6-position and a methylthio group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(methylthio)-1,2,4-triazine typically involves the bromination of 3-(methylthio)-1,2,4-triazine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(methylthio)-1,2,4-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The triazine ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used in solvents such as acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced triazine derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-3-(methylthio)-1,2,4-triazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(methylthio)-1,2,4-triazine involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylthio)-1,2,4-triazine: Lacks the bromine substitution, leading to different reactivity and applications.
6-Bromo-1,2,4-triazine:
3-(Methylthio)-6-chloro-1,2,4-triazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
6-Bromo-3-(methylthio)-1,2,4-triazine is unique due to the presence of both the bromine atom and the methylthio group, which confer specific chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C4H4BrN3S |
|---|---|
Peso molecular |
206.07 g/mol |
Nombre IUPAC |
6-bromo-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C4H4BrN3S/c1-9-4-6-2-3(5)7-8-4/h2H,1H3 |
Clave InChI |
SRGNCQNNJFPKNC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(N=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


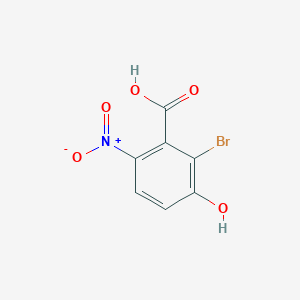

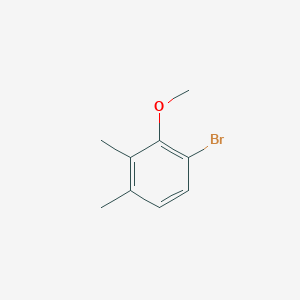
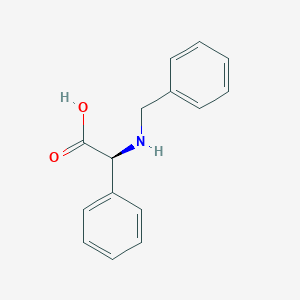




![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)

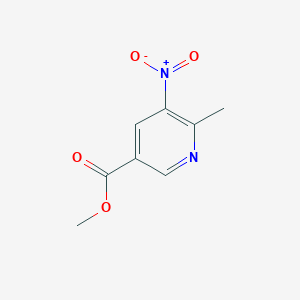
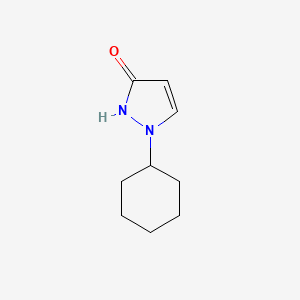

![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)
